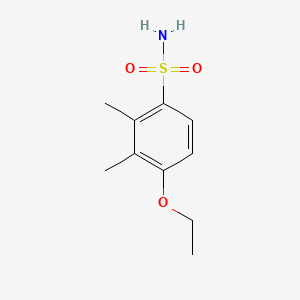

![molecular formula C8H8N4OS B2555789 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide CAS No. 1094306-75-8](/img/structure/B2555789.png)

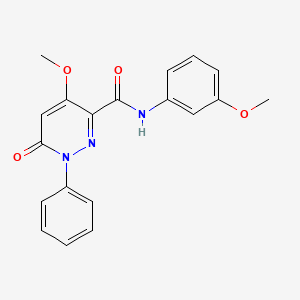

2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are structural analogs of purines and are widely represented in medicinal chemistry .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis

The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical And Chemical Properties Analysis

One of the derivatives, N-(3-(7-Cyano-4-oxo-6-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)-4-methylphenyl)benzamide, was found to have a melting point of 179-180 °C .Applications De Recherche Scientifique

- Thieno[3,2-d]pyrimidines exhibit promising anticancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanisms of action involve inhibition of key enzymes (e.g., dihydrofolate reductase) and interference with nucleotide synthesis pathways .

- Thieno[3,2-d]pyrimidines have been investigated as kinase inhibitors. These compounds can selectively target specific kinases involved in signaling pathways, making them valuable for drug development. Examples include inhibition of protein kinases like EGFR and VEGFR .

- Some thieno[3,2-d]pyrimidines exhibit anti-inflammatory properties. They modulate cytokine production, inhibit NF-κB activation, and suppress inflammatory responses. These effects make them potential candidates for treating inflammatory diseases .

- Researchers have explored thieno[3,2-d]pyrimidines as antiviral agents. These compounds show activity against RNA viruses, including influenza and HIV. Their mode of action involves interfering with viral replication .

- Thieno[3,2-d]pyrimidines have been studied for their neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These features make them relevant in neurodegenerative disease research .

- Some thieno[3,2-d]pyrimidines exhibit antibacterial activity. Researchers have investigated their effects against Gram-positive and Gram-negative bacteria. These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Anticancer Properties

Kinase Inhibitors

Anti-Inflammatory Agents

Antiviral Activity

Neuroprotective Effects

Antibacterial Agents

Orientations Futures

Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities and are widely represented in medicinal chemistry . Future research could focus on improving the potency and acceptable pharmacokinetics of thieno[3,2-d]pyrimidin-4-amines to warrant in vivo evaluation .

Propriétés

IUPAC Name |

2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-6(13)3-10-7-5-1-2-14-8(5)12-4-11-7/h1-2,4H,3H2,(H2,9,13)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIGDXLHPQVEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=NC(=C21)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)

![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)